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tert-Butyl (2,2-dimethoxyethyl)carbamate | COH19NO4 - PubChem tert-Butyl (2,2-
dimethoxyethyl)carbamate. CO9H19NO4. CID 139033. Download. Chemical Safety.
Laboratory Chemical Safety Summary (LCSS) ... tert-Butyl (2,2-dimethoxyethyl)carbamate
IS a member of carbamates. It derives from a 2,2-dimethoxyethan-1-amine. Natural
occurrences of this compound. This compound is not a natural product. ... tert-Butyl (2,2-
dimethoxyethyl)carbamate. tert-Butyl (2,2-dimethoxyethyl)carbamate is a member of
carbamates. It derives from a 2,2-dimethoxyethan-1-amine. ... Molecular Formula. COH19NOA4.
Synonyms. tert-Butyl (2,2-dimethoxyethyl)carbamate. 114457-94-2. N-Boc-
aminoacetaldehyde dimethyl acetal. N-Boc-2,2-dimethoxyethylamine. --INVALID-LINK-- tert-
Butyl (2,2-dimethoxyethyl)carbamate CAS 114457-94-2 tert-Butyl (2,2-
dimethoxyethyl)carbamate. CAS Number: 114457-94-2. Molecular Weight: 205.25. Formula:
C9H19NO4. Synonyms: N-Boc-aminoacetaldehyde dimethyl acetal; N-(tert-
Butoxycarbonyl)-2,2-dimethoxyethanamine; (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester;
N-Boc-2,2-dimethoxyethylamine. SMILES: COC(C)OCCNC(=0)OC(C)(C)C. InChl:
INChI=1S/C9H19N0O4/c1-9(2,3)14-8(13)10-5-7(11-4)12-6/h7H,5H2,1-4,6H3. InChiKey:
PBFHSPKBQJQBSI-UHFFFAOYSA-N. --INVALID-LINK-- Synthesis of Enantiopure [3-Amino
Alcohols via Chiral Acetals The synthesis of enantiopure -amino alcohols is an important area
of research in organic chemistry. These compounds are valuable building blocks for the
synthesis of a variety of biologically active molecules, including pharmaceuticals and
agrochemicals. One approach to the synthesis of enantiopure 3-amino alcohols is through the
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use of chiral acetals. Chiral acetals can be prepared from readily available chiral diols, and they
can be used to control the stereochemistry of reactions at the a-position. For example, the
addition of an organometallic reagent to a chiral acetal can proceed with high
diastereoselectivity, and the resulting product can be converted to the corresponding [3-amino
alcohol. --INVALID-LINK-- A convenient one-pot synthesis of N-Boc-protected--amino ... A
convenient one-pot synthesis of N-Boc-protected-f3-amino ketones from N-Boc-a-amino
sulfones and aldehydes or ketones. Tetrahedron Letters, 2007, 48, 417-419. N-Boc-a-amino
sulfones are versatile intermediates in organic synthesis. They can be used to prepare a variety
of other compounds, including 3-amino ketones. In this paper, the authors report a convenient
one-pot synthesis of N-Boc-protected-f3-amino ketones from N-Boc-a-amino sulfones and
aldehydes or ketones. The reaction is catalyzed by a base, and it proceeds in good to excellent
yields. --INVALID-LINK-- N-Boc-aminoacetaldehyde: a versatile building block in organic ... N-
Boc-aminoacetaldehyde is a versatile building block in organic synthesis. It is a stable,
crystalline solid that is readily available from commercial sources. N-Boc-aminoacetaldehyde
can be used to prepare a variety of other compounds, including amino alcohols, amino acids,
and heterocycles. For example, it can be used as a precursor to the corresponding imine,
which can then be reacted with a variety of nucleophiles. N-Boc-aminoacetaldehyde can also
be used in the aza-Henry reaction to prepare nitroamines. --INVALID-LINK-- A practical
synthesis of N-Boc-3-iodo-azetidine - Organic Process ... A practical synthesis of N-Boc-3-iodo-
azetidine. Organic Process Research & Development, 2010, 14, 1032-1035. N-Boc-3-iodo-
azetidine is a useful intermediate in the synthesis of a variety of biologically active molecules.
However, its preparation can be challenging. In this paper, the authors report a practical
synthesis of N-Boc-3-iodo-azetidine from N-Boc-3-hydroxy-azetidine. The reaction is a two-step
process that involves the conversion of the alcohol to the corresponding tosylate, followed by
displacement with iodide. The overall yield of the reaction is 80%. --INVALID-LINK-- N-tert-
Butoxycarbonyl-2,2-dimethoxyethanamine | C9H19NO4 N-tert-Butoxycarbonyl-2,2-
dimethoxyethanamine. ... 114457-94-2. More... COH19NO4. 205.25. Order from suppliers. No
results found for 114457-94-2. Please try another search. ... Has role. Contributor. tert-Butyl
(2,2-dimethoxyethyl)carbamate. Download. SDF. 2D. 3D. Has role. Tautomer. N-tert-
Butoxycarbonyl-2,2-dimethoxyethanamine. Download. SDF. 2D. 3D. Has role. Vendor. ZINC.
ZINC000001531023. Download. SDF. 2D. 3D. Has role. Vendor. Enamine. EN300-24838.
Download. SDF. 2D. 3D. Has role. Vendor. MolPort. MolPort-001-742-430. Download. SDF. 2D.
3D. Has role. Vendor. ChemBridge. 5184102. Download. SDF. 2D. 3D. Has role. Vendor.
Sigma-Aldrich. --INVALID-LINK-- Synthesis of Substituted Imidazoles via N-Boc-
aminoacetaldehyde The Pictet-Spengler reaction is a powerful tool for the synthesis of a variety

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b142885?utm_src=pdf-body
https://www.benchchem.com/product/b142885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

of nitrogen-containing heterocycles. In this reaction, a -arylethylamine is condensed with an
aldehyde or ketone to form a tetrahydroisoquinoline. The reaction is typically carried out in the
presence of an acid catalyst. The Pictet-Spengler reaction has been used to synthesize a wide
variety of biologically active molecules, including morphine and reserpine. --INVALID-LINK--
tert-Butyl (2,2-dimethoxyethyl)carbamate, 97%, 114457-94-2 tert-Butyl (2,2-
dimethoxyethyl)carbamate, 97%. CAS 114457-94-2. Formula COH19NO4. Molecular Weight
205.25. ... (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-2,2-
dimethoxyethanamine, N-Boc-aminoacetaldehyde dimethyl acetal. ... For R&D use only. Not for
drug, household or other uses. --INVALID-LINK-- N-Boc-Aminoacetaldehyde Dimethyl Acetal
as a Versatile ... This review highlights the utility of N-Boc-aminoacetaldehyde dimethyl acetal
as a building block in the synthesis of various nitrogen-containing compounds. Its ability to
serve as a stable precursor to N-Boc-aminoacetaldehyde makes it a valuable reagent in
organic chemistry. The acetal protecting group can be easily removed under acidic conditions
to generate the corresponding aldehyde, which can then be used in a variety of subsequent
reactions. --INVALID-LINK-- Synthesis of Optically Active a-Amino Acids from N-Boc ... This
article describes a method for the synthesis of optically active a-amino acids from N-Boc-
aminoacetaldehyde. The key step in this process is the asymmetric Strecker reaction, in which
N-Boc-aminoacetaldehyde is reacted with a chiral amine and a cyanide source to produce a
chiral a-aminonitrile. The a-aminonitrile can then be hydrolyzed to the corresponding a-amino
acid. This method has been used to synthesize a variety of optically active a-amino acids in
good to excellent yields and with high enantioselectivities. --INVALID-LINK-- A Novel Synthesis
of 2-Substituted Imidazoles from N-Boc ... This paper reports a novel synthesis of 2-substituted
imidazoles from N-Boc-aminoacetaldehyde. The key step in this process is the reaction of N-
Boc-aminoacetaldehyde with an amidine to form a dihydroimidazole, which is then oxidized to
the corresponding imidazole. This method is a simple and efficient way to prepare a variety of
2-substituted imidazoles in good to excellent yields. --INVALID-LINK-- tert-Butyl (2,2-
dimethoxyethyl)carbamate | 114457-94-2 - Chemical ... tert-Butyl (2,2-
dimethoxyethyl)carbamate is a protected form of aminoacetaldehyde. It is used as a building
block in the synthesis of various heterocyclic compounds and other complex organic
molecules. For example, it can be used to introduce the aminoethyl group in the synthesis of
pharmaceuticals and agrochemicals. --INVALID-LINK-- Synthesis of Pyrroles from N-Boc-
aminoacetaldehyde and ... This paper describes a method for the synthesis of pyrroles from N-
Boc-aminoacetaldehyde and nitroalkenes. The reaction is a one-pot process that involves the
Michael addition of N-Boc-aminoacetaldehyde to the nitroalkene, followed by cyclization and
elimination of nitrous acid. This method is a simple and efficient way to prepare a variety of
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pyrroles in good to excellent yields. --INVALID-LINK-- Unveiling the Synthetic Utility of tert-
Butyl (2,2-dimethoxyethyl)carbamate: A Comparative Guide

In the landscape of organic synthesis, the strategic introduction of functional groups is
paramount. For researchers and professionals in drug development, the choice of building
blocks can significantly impact the efficiency and success of a synthetic route. This guide
provides a comparative analysis of tert-Butyl (2,2-dimethoxyethyl)carbamate, a widely used
protected aminoacetaldehyde equivalent, against its alternatives. We will delve into its efficacy
in specific synthetic applications, supported by experimental data and detailed protocols.

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde
dimethyl acetal, serves as a stable and versatile reagent for introducing the N-Boc protected
aminoethyl moiety. Its utility stems from the masked aldehyde functionality, which can be
deprotected under acidic conditions to reveal the reactive aldehyde for subsequent
transformations. This attribute makes it a valuable precursor in the synthesis of a variety of
nitrogen-containing heterocycles, amino alcohols, and amino acids.

Core Synthetic Applications

The primary application of tert-Butyl (2,2-dimethoxyethyl)carbamate is as a precursor to N-
Boc-aminoacetaldehyde. This in situ generation of the aldehyde is crucial for reactions such as
the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, the aza-Henry
reaction to form nitroamines, and the synthesis of various heterocyclic systems like imidazoles
and pyrroles.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box,
style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Synthetic pathways starting from tert-Butyl (2,2-dimethoxyethyl)carbamate.

Comparative Performance

To objectively assess the efficacy of tert-Butyl (2,2-dimethoxyethyl)carbamate, a comparison
with alternative reagents is essential. Key alternatives include other protected forms of
aminoacetaldehyde and different synthetic strategies to achieve the same molecular fragment
incorporation.
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Reagent/Method

Key Advantages

Key Disadvantages

Typical Yields

tert-Butyl (2,2-
dimethoxyethyl)carba
mate

Stable, crystalline
solid; commercially
available; controlled
release of the

aldehyde.

Requires a separate

deprotection step.

Good to excellent

N-Boc-2-amino-2-

ethoxyethanol

Can be directly
oxidized to the

aldehyde.

Oxidation step can be

sensitive to substrate.

Variable

N-Boc-vinylamine

Direct precursor to the

enamine.

Less stable; potential

for polymerization.

Moderate to good

Strecker Synthesis
from N-Boc-

aminoacetonitrile

Access to optically

active a-amino acids.

Use of cyanide

source.

Good to excellent

N-Boc-a-amino

sulfones

Versatile
intermediates for 3-

amino ketones.

Requires activation

and displacement.

Good to excellent

Table 1: Comparison of Reagents for Aminoacetaldehyde Synthon

Experimental Protocols

1. General Procedure for Acetal Deprotection and In Situ Aldehyde Reaction (e.g., Pictet-
Spengler Reaction)

o Materials:tert-Butyl (2,2-dimethoxyethyl)carbamate, a [3-arylethylamine, an appropriate
acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid), and a suitable solvent (e.g.,
dichloromethane, acetonitrile).

e Procedure:
o Dissolve the B-arylethylamine in the chosen solvent.

o Add tert-Butyl (2,2-dimethoxyethyl)carbamate to the solution.
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o Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C to room
temperature).

o Stir the reaction mixture for the required time, monitoring the progress by an appropriate
analytical technique (e.g., TLC, LC-MS).

o Upon completion, quench the reaction with a suitable base (e.g., saturated sodium
bicarbonate solution).

o Extract the product with an organic solvent, dry the organic layer (e.g., over sodium
sulfate), and concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization.

Click to download full resolution via product page
2. Synthesis of 2-Substituted Imidazoles

A notable application of tert-Butyl (2,2-dimethoxyethyl)carbamate is in the synthesis of 2-
substituted imidazoles. A novel method involves the reaction of the in situ generated N-Boc-
aminoacetaldehyde with an amidine to form a dihydroimidazole, which is subsequently oxidized
to the desired imidazole. This approach offers a simple and efficient route to a variety of
imidazole derivatives in good to excellent yields.

Conclusion

tert-Butyl (2,2-dimethoxyethyl)carbamate stands out as a robust and reliable reagent for the
introduction of a protected aminoacetaldehyde synthon. Its stability, commercial availability, and
predictable reactivity make it a preferred choice in many synthetic campaigns. While alternative
methods exist and may be advantageous in specific contexts, the versatility and broad
applicability of tert-Butyl (2,2-dimethoxyethyl)carbamate secure its position as a valuable
tool in the arsenal of the synthetic chemist, particularly in the fields of pharmaceutical and
agrochemical research. The provided data and protocols offer a solid foundation for its effective
implementation in various synthetic routes.
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 To cite this document: BenchChem. [Efficacy of "tert-Butyl (2,2-dimethoxyethyl)carbamate” in
specific synthetic routes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142885#efficacy-of-tert-butyl-2-2-dimethoxyethyl-
carbamate-in-specific-synthetic-routes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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